molecular formula C10H8N2O2 B1502147 2-(2-Amino-phenyl)-oxazole-4-carbaldehyde CAS No. 885274-52-2

2-(2-Amino-phenyl)-oxazole-4-carbaldehyde

Cat. No.: B1502147
CAS No.: 885274-52-2
M. Wt: 188.18 g/mol
InChI Key: YLSHXAYLBUAOHB-UHFFFAOYSA-N
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Description

2-(2-Amino-phenyl)-oxazole-4-carbaldehyde (CAS: 885274-52-2; molecular formula: C₁₀H₈N₂O₂) is a heterocyclic compound featuring an oxazole core substituted with an aldehyde group at position 4 and a 2-aminophenyl moiety at position 2. Its structure enables diverse reactivity, making it a valuable intermediate in pharmaceuticals, agrochemicals, and organic synthesis . The amino group facilitates hydrogen bonding and coordination with biological targets, while the aldehyde group allows for further functionalization via condensation or nucleophilic addition reactions. Safety data indicate hazards such as acute toxicity (H302), skin irritation (H315), and respiratory sensitization (H335), necessitating careful handling .

Properties

IUPAC Name

2-(2-aminophenyl)-1,3-oxazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-6H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSHXAYLBUAOHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CO2)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695845
Record name 2-(2-Aminophenyl)-1,3-oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-52-2
Record name 2-(2-Aminophenyl)-4-oxazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885274-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Aminophenyl)-1,3-oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(2-Amino-phenyl)-oxazole-4-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an oxazole ring, an aldehyde group, and an amino group attached to a phenyl ring. This unique configuration allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and oxidative stress responses.
  • Cell Signaling Modulation : It influences cell signaling pathways that regulate apoptosis, leading to the induction of cell death in cancer cells .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound through various mechanisms:

  • Apoptosis Induction : The compound has been identified as a potent apoptosis inducer in human colorectal cancer cells, with an effective concentration (EC50) of approximately 270 nM. It promotes the cleavage of PARP (Poly (ADP-ribose) polymerase), a hallmark of apoptosis .
  • Tumor Growth Inhibition : In vivo studies using xenograft mouse models showed that this compound resulted in a significant reduction in tumor growth by approximately 63% at a dosage of 50 mg/kg .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Preliminary investigations indicate its effectiveness against various bacterial strains, although specific mechanisms remain to be fully elucidated. The structure suggests potential interactions with bacterial enzymes or cell membranes, disrupting their function.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

Modification Effect on Activity
Substituents on the phenyl ringAltered binding affinity and selectivity towards targets
Variations in the oxazole ringChanges in solubility and membrane permeability

Research indicates that certain modifications can enhance its potency and selectivity as an anticancer agent or antimicrobial .

Case Studies

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : A study evaluated its effects on human cancer cell lines, demonstrating significant induction of apoptosis and inhibition of cell proliferation at low concentrations .
  • In Vivo Efficacy : Animal model studies have confirmed its ability to inhibit tumor growth effectively, supporting its potential as a therapeutic agent for cancer treatment.
  • Antimicrobial Testing : Laboratory tests revealed that this compound exhibited substantial antibacterial activity against Gram-positive bacteria, indicating its potential application in treating bacterial infections.

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key oxazole-4-carbaldehyde derivatives and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Key Applications
2-(2-Amino-phenyl)-oxazole-4-carbaldehyde 885274-52-2 C₁₀H₈N₂O₂ 188.18 2-Aminophenyl Drug intermediates, agrochemicals
2-(4-Methoxy-phenyl)-oxazole-4-carbaldehyde 154136-90-0 C₁₁H₉NO₃ 203.19 4-Methoxyphenyl Fluorescent dyes, bioimaging
2-(4-Bromophenyl)-oxazole-4-carbaldehyde 55327-32-7 C₁₀H₆BrNO₂ 252.06 4-Bromophenyl Cross-coupling reactions, research
2-(3-Bromophenyl)-oxazole-4-carbaldehyde 885273-03-0 C₁₀H₆BrNO₂ 252.06 3-Bromophenyl Synthetic intermediates
2-(4-Nitrophenyl)-oxazole-4-carbaldehyde 59398-92-4 C₁₀H₆N₂O₄ 218.17 4-Nitrophenyl High-energy materials, catalysis
5-Chloro-2-(4-nitrophenyl)-oxazole-4-carbaldehyde 1268161-49-4 C₁₀H₅ClN₂O₄ 252.61 4-Nitrophenyl, 5-chloro Specialty chemicals

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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